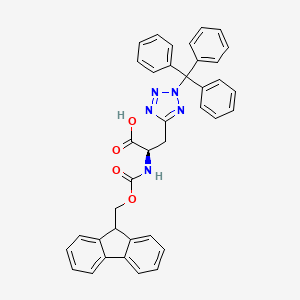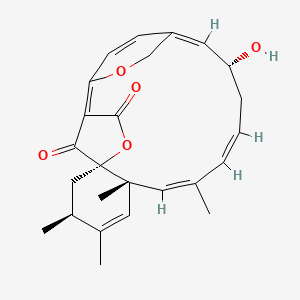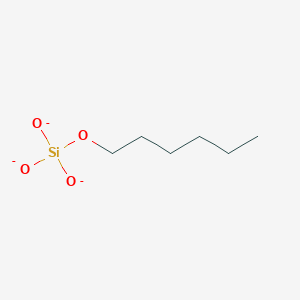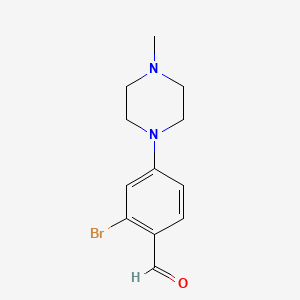
3-Methyl-4-(trifluoromethyl)benzyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(trifluoromethyl)benzyl chloride is an organic compound characterized by the presence of a trifluoromethyl group and a benzyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(trifluoromethyl)benzyl chloride typically involves the chlorination of 3-Methyl-4-(trifluoromethyl)toluene. This process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the benzylic position .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes steps to purify the final product, such as distillation or recrystallization, to achieve the desired purity levels for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation: It can be oxidized to form corresponding benzyl alcohols or benzaldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products:
Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl amines, benzyl ethers, and benzyl thiols.
Oxidation: Major products are benzyl alcohols and benzaldehydes.
Reduction: The primary product is the corresponding hydrocarbon.
Scientific Research Applications
3-Methyl-4-(trifluoromethyl)benzyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-(trifluoromethyl)benzyl chloride involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can improve the bioavailability and efficacy of therapeutic agents .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzyl chloride
- 3-(Trifluoromethyl)benzyl chloride
- 4-Methylbenzyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
Comparison: 3-Methyl-4-(trifluoromethyl)benzyl chloride is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that lack one of these substituents .
Properties
Molecular Formula |
C9H8ClF3 |
|---|---|
Molecular Weight |
208.61 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methyl-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3/c1-6-4-7(5-10)2-3-8(6)9(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
SXWQAICFAZCOCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340939.png)


![ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340965.png)



![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B12340997.png)
![(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B12340998.png)

![B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B12341005.png)

![Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]-](/img/structure/B12341013.png)

